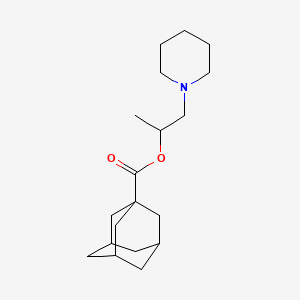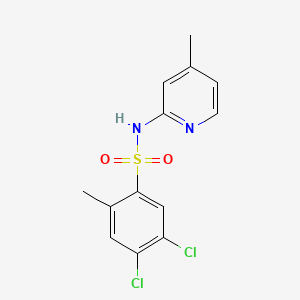
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
The synthesis of 1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an adamantane-based intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with the appropriate alcohol to form the desired ester.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the adamantane core, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Materials Science: Due to its stability and rigidity, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The adamantane core provides stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of viral replication or modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate can be compared with other adamantane derivatives, such as:
1-Adamantanamine: Known for its antiviral properties, particularly against influenza viruses.
1-Adamantanecarboxylic Acid: Used in the synthesis of various pharmaceuticals and materials.
1-Methyladamantane:
The uniqueness of this compound lies in its combination of the adamantane core with the piperidine moiety, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C19H31NO2 |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl adamantane-1-carboxylate |
InChI |
InChI=1S/C19H31NO2/c1-14(13-20-5-3-2-4-6-20)22-18(21)19-10-15-7-16(11-19)9-17(8-15)12-19/h14-17H,2-13H2,1H3 |
InChI Key |
XSTILHRJJFUTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)
![6-(2-Methoxyethyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7-dihydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-5,8-dione](/img/structure/B13371389.png)
![1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B13371396.png)

![6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371416.png)

![3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371430.png)
![6-(4-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371434.png)
